Reactivity Ranking in Hydralumination: Steric vs. Electronic Control
In a direct head-to-head study of cyclic olefins undergoing hydralumination with diisobutylaluminum hydride, the reactivity gradation was established as acenaphthylene > 1-methylacenaphthylene > 1-phenylacenaphthylene . The study concluded that reactivity for 1-substituted acenaphthylenes is controlled by steric effects, with the bulkier phenyl group conferring a lower reaction rate compared to the hydrogen or methyl-substituted analogs .
| Evidence Dimension | Relative reactivity in hydralumination reaction |
|---|---|
| Target Compound Data | 1-phenylacenaphthylene |
| Comparator Or Baseline | acenaphthylene > 1-methylacenaphthylene |
| Quantified Difference | Reactivity gradation: acenaphthylene > 1-methylacenaphthylene > 1-phenylacenaphthylene |
| Conditions | Hydralumination with diisobutylaluminum hydride |
Why This Matters
For reactions sensitive to steric bulk, such as catalytic hydralumination, 1-phenylacenaphthylene provides a distinct, lower-reactivity platform compared to its smaller analogs, enabling kinetic control or pathway differentiation.
